molecular formula C8H6F3NO2 B15365802 3-Methyl-2-(trifluoromethyl)isonicotinic acid

3-Methyl-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B15365802
M. Wt: 205.13 g/mol
InChI Key: ZAFGLEYRZVWYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(trifluoromethyl)isonicotinic acid (CAS 1211582-93-2) is a high-purity pyridine-4-carboxylic acid derivative designed for advanced research and development. This compound serves as a versatile chemical intermediate in the synthesis of novel molecules for pharmaceutical and agrochemical applications . Its unique structure combines a methyl group at position 3 with a trifluoromethyl (-CF₃) group at position 2, creating synergistic electronic and steric effects that are highly valuable in medicinal chemistry . The electron-withdrawing trifluoromethyl group significantly enhances the molecule's lipophilicity and metabolic stability, making it a crucial building block for optimizing the properties of lead compounds . In scientific research, this compound is utilized as a key precursor in organic synthesis, particularly in the preparation of complex heterocyclic systems . Researchers are exploring its derivatives for potential biological activities, including antimicrobial and anticancer properties . The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, to yield a diverse array of functionalized products for further investigation . This product is intended for research and development use only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

ZAFGLEYRZVWYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted with diethyl ether, washed, dried, and purified by distillation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The trifluoromethyl and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical parameters of 3-methyl-2-(trifluoromethyl)isonicotinic acid with similar isonicotinic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
This compound 3-Me, 2-CF₃ C₈H₆F₃NO₂ 223.14 High lipophilicity; potential drug intermediate
3-Chloro-2-(trifluoromethyl)isonicotinic acid 3-Cl, 2-CF₃ C₇H₃ClF₃NO₂ 225.55 Reactivity in nucleophilic substitution due to Cl
3-Fluoro-2-(trifluoromethyl)isonicotinic acid 3-F, 2-CF₃ C₇H₃F₄NO₂ 221.10 Pharmaceutical intermediate; enhanced metabolic stability
2-(Trifluoromethyl)isonicotinic acid 2-CF₃ C₇H₄F₃NO₂ 191.11 Simpler structure; lower steric hindrance
3-Hydroxy-2-(trifluoromethyl)isonicotinic acid 3-OH, 2-CF₃ C₇H₄F₃NO₃ 207.11 Increased polarity; skin/eye irritant

Key Observations :

  • Electron-withdrawing effects : The -CF₃ group at position 2 lowers the pKa of the carboxylic acid (∼1.5–2.0) compared to unsubstituted isonicotinic acid (pKa ∼4.8) due to its strong electron-withdrawing nature .

Reactivity Trends :

  • The 3-Cl and 3-OH derivatives show higher reactivity in substitution and oxidation reactions, respectively, compared to the 3-Me and 3-F analogs .
  • Electrochemical trifluoromethylation yields drop significantly at high current densities (>5 mA cm⁻²), but selectivity for -CF₃ derivatives improves .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-2-(trifluoromethyl)isonicotinic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups to isonicotinic acid derivatives via fluorinated reagents. For example, electrochemical methods using trifluoroacetic acid (TFA) and pyridine in acetonitrile (ACN) at controlled current densities (1.5–5.0 mA cm⁻²) can yield trifluoromethylated products . Optimization includes adjusting reaction parameters:
  • Solvent selection : ACN or dichloromethane (DCM) for polarity control.
  • Catalyst/base : Tetrabutylammonium fluoride or triethylamine (TEA) to enhance reactivity.
  • Temperature : Room temperature to 60°C for stability.
  • Purification : Column chromatography (e.g., cyclohexane:acetone gradients) or recrystallization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2, methyl at C3). ¹⁹F NMR confirms CF₃ group presence (~-60 to -70 ppm) .
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 221.13 for C₈H₆F₃NO₃) and fragmentation patterns validate purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of inflammation or severe irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (linked to respiratory toxicity) .
  • Storage : Keep in airtight containers away from oxidizers (risk of harmful byproducts) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent carriers). Strategies include:
  • Dose-response curves : Validate activity thresholds (e.g., IC₅₀ in antimicrobial assays) .
  • Metabolic stability tests : Assess compound degradation in vitro (e.g., liver microsomes) .
  • Comparative studies : Use positive controls (e.g., 2-(trifluoromethyl)isonicotinic acid derivatives) to benchmark activity .

Q. How does the trifluoromethyl group at C2 influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-withdrawing effect : CF₃ increases acidity of the carboxylic group (pKa ~2.5–3.0), enhancing hydrogen-bonding potential .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Computational analysis : Density Functional Theory (DFT) models predict charge distribution and reactive sites (e.g., electrophilic aromatic substitution at C5/C6) .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to nicotinic receptors (e.g., α4β2 nAChR) .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for CF₃) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.